molecular formula C6H8N4O B12891812 7-Amino-6-methyl-1H-imidazo[1,2-b]pyrazol-2-ol

7-Amino-6-methyl-1H-imidazo[1,2-b]pyrazol-2-ol

Cat. No.: B12891812
M. Wt: 152.15 g/mol
InChI Key: XSXGWBBFLSHPJD-UHFFFAOYSA-N
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Description

7-Amino-6-methyl-1H-imidazo[1,2-b]pyrazol-2-ol is a heterocyclic compound that belongs to the imidazole family This compound is characterized by its unique structure, which includes an imidazole ring fused with a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Amino-6-methyl-1H-imidazo[1,2-b]pyrazol-2-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-amino-4-methylpyrazole with glyoxal in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

7-Amino-6-methyl-1H-imidazo[1,2-b]pyrazol-2-ol can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The hydrogen atoms on the imidazole ring can be substituted with various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Halogenating agents like bromine and chlorine can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include nitro derivatives, amines, and halogenated compounds, which can be further utilized in various applications.

Scientific Research Applications

7-Amino-6-methyl-1H-imidazo[1,2-b]pyrazol-2-ol has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.

    Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 7-Amino-6-methyl-1H-imidazo[1,2-b]pyrazol-2-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including antimicrobial and anticancer activities.

Comparison with Similar Compounds

Similar Compounds

    6-Methyl-1H-imidazo[1,2-b]pyrazol-2-ol: Lacks the amino group, which affects its reactivity and applications.

    7-Amino-1H-imidazo[1,2-b]pyrazol-2-ol:

Uniqueness

7-Amino-6-methyl-1H-imidazo[1,2-b]pyrazol-2-ol is unique due to the presence of both an amino group and a methyl group, which enhance its chemical reactivity and broaden its range of applications

Properties

Molecular Formula

C6H8N4O

Molecular Weight

152.15 g/mol

IUPAC Name

7-amino-6-methyl-5H-imidazo[1,2-b]pyrazol-2-ol

InChI

InChI=1S/C6H8N4O/c1-3-5(7)6-8-4(11)2-10(6)9-3/h2,9,11H,7H2,1H3

InChI Key

XSXGWBBFLSHPJD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=NC(=CN2N1)O)N

Origin of Product

United States

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